N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine
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Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine is a chemical compound with a complex structure that includes an isochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine typically involves the reaction of 3,4-dihydro-1H-isochromene with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-1H-isochromen-1-ylmethyl)amine: A related compound with a similar structure but lacking the methylprop-2-en-1-amine group.
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
374707-03-6 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C14H19NO/c1-11(2)9-15-10-14-13-6-4-3-5-12(13)7-8-16-14/h3-6,14-15H,1,7-10H2,2H3 |
InChI Key |
GTSIPQNNVZDQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1C2=CC=CC=C2CCO1 |
Origin of Product |
United States |
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